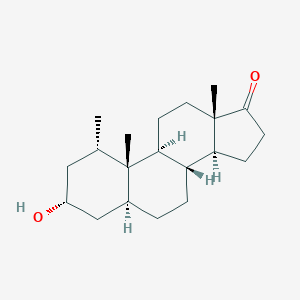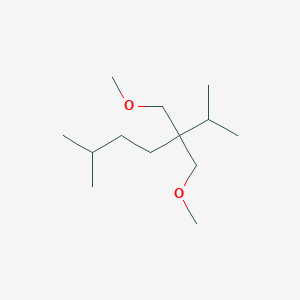
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. This compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone in lab experiments is that it has been found to have a range of potential applications in scientific research. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
未来方向
There are many potential future directions for the study of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone. One potential direction is the further exploration of its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of certain diseases, including cancer and Alzheimer's disease. Finally, more research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成方法
The synthesis of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone involves the reaction of 3-(trifluoromethyl)benzaldehyde with octan-1-ol followed by the addition of a pyrrolidinone derivative. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure the purity of the final product.
科学研究应用
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
136410-35-0 |
|---|---|
产品名称 |
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone |
分子式 |
C20H28F3NO2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-13-26-19-12-11-18(25)24(19)15-16-9-8-10-17(14-16)20(21,22)23/h8-10,14,19H,2-7,11-13,15H2,1H3 |
InChI 键 |
GFGYTWXVHRLVAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
同义词 |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)


![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)

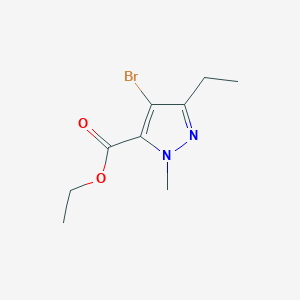
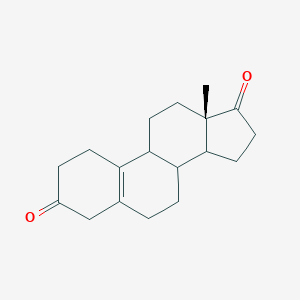
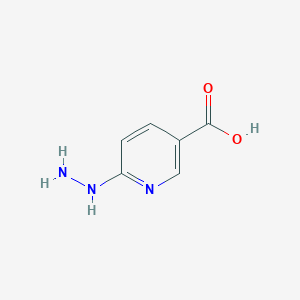
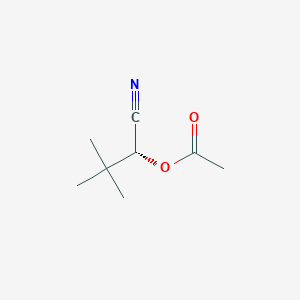
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
